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Compound of Interest

Compound Name: Isoquinine

Cat. No.: B1140850

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of isoquinoline, a heterocyclic aromatic organic compound of significant interest in
medicinal chemistry and materials science. This document includes tabulated quantitative data,
detailed experimental protocols for its synthesis, and visualizations of its role in key biological
signaling pathways.

Core Chemical Identity and Properties

Isoquinoline is a structural isomer of quinoline, with the nitrogen atom located at position 2.[1] It
is a colorless to yellowish hygroscopic liquid or solid with a pungent, unpleasant odor.[1][2]
Impure samples may appear brownish.[1][2]

CAS Number: 119-65-3[1]

Table 1: Physical and Chemical Properties of Isoquinoline
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Property Value Reference(s)
Molecular Formula CoH7N [1]
Molar Mass 129.16 g/mol [1]

Colorless to yellowish oily
Appearance liquid or hygroscopic platelets [11[3]
(solid)

Penetrating, unpleasant,

Odor similar to a mix of anise oil and  [1][4]

benzaldehyde
_ _ 26-28 °C (79-82 °F; 299-301

Melting Point [1][5]

K)
- _ 242-243 °C (468-469 °F;

Boiling Point [11[5]
515-516 K)

Density 1.099 g/cm3 [1]

Low solubility in water; soluble
in ethanol, acetone, diethyl
B ether, carbon disulfide, and
Solubility _ [1]
other common organic

solvents. Soluble in dilute

acids.
pKa (of the conjugate acid) 5.14 [1112]
Refractive Index (n2°/D) 1.623 [5]
Flash Point 107 °C (225 °F) [5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isoquinoline. Key
spectral data are summarized below.

Table 2: Spectroscopic Data for Isoquinoline
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Technique Key Peaks | Maxima Reference(s)

Signals for all protons are
1H NMR sharp. In CDClIs, signals for [6]
C1-H and C3-H are distinct.

Full spectrum available from
13C NMR _ [71[8]
various sources.

A prominent band at 786 cm~t
is observed. The C-H

IR Spectroscopy ) S 9]
stretching vibration is observed

at 3052 cm™1.

Electronic origin at 31,984
] cm~1 (in vapor phase). Spectra
UV-Vis Spectroscopy , _ , [9][10]
in solution show maxima up to

5.4 eV.

Chemical Reactivity and Stability

Isoquinoline is a weak base and readily forms salts with strong acids.[1][2] It is considered a
stable compound but can yellow upon storage.[4] Its reactivity is characterized by the following:

» Electrophilic Aromatic Substitution: Occurs on the benzene ring, primarily at positions 5 and
8.[2]

» Nucleophilic Substitution: Takes place on the pyridine ring, preferably at the 1-position.[2]

o Oxidation: Can be oxidized to form isoquinoline N-oxide with peracetic acid or phthalic acid
and pyridine-3,4-dicarboxylic acid with alkaline potassium permanganate.[2]

¢ Reduction: Can be reduced to 1,2,3,4-tetrahydroisoquinoline with tin and hydrochloric acid,
or to decahydroisoquinoline via catalytic reduction.[2]

Experimental Protocols: Synthesis of the
Isoquinoline Scaffold
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The isoquinoline core is a fundamental building block in the synthesis of numerous natural
products and pharmaceuticals. Two classical methods for its synthesis are the Bischler-
Napieralski and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

This reaction involves the intramolecular cyclization of a B-arylethylamide to form a 3,4-
dihydroisoquinoline, which can then be dehydrogenated to yield the isoquinoline.[3][11]

Methodology:

o Amide Formation: A B-arylethylamine is acylated with an appropriate acyl chloride or
anhydride to form the corresponding B-arylethylamide.

o Cyclization: The amide is treated with a dehydrating agent, such as phosphorus oxychloride
(POCIs) or phosphorus pentoxide (P20s), and heated, typically under reflux in an inert
solvent like toluene or xylene, to effect an intramolecular electrophilic aromatic substitution.
[31[11][12]

o Dehydrogenation: The resulting 3,4-dihydroisoquinoline is dehydrogenated to the aromatic
isoquinoline using a catalyst such as palladium on carbon (Pd/C) or sulfur at elevated
temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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